molecular formula C22H27ClFN3O4 B025533 2-O-Desmethyl Cisapride CAS No. 102671-04-5

2-O-Desmethyl Cisapride

Katalognummer: B025533
CAS-Nummer: 102671-04-5
Molekulargewicht: 451.9188832
InChI-Schlüssel: WUYNAGSDZADZCE-CTNGQTDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-Desmethyl Cisapride (CAS: 102671-04-5) is a metabolite of the gastrointestinal prokinetic agent cisapride. Structurally, it differs from cisapride by the demethylation of the methoxy group at the 2-O position, resulting in the molecular formula C22H27ClFN3O4 and a molecular weight of 451.92 g/mol .

Vorbereitungsmethoden

Demethylation of Cisapride as a Primary Route

The most direct method for obtaining 2-O-Desmethyl Cisapride involves the selective demethylation of cisapride itself. Cisapride, chemically designated as cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, contains two methoxy groups at the 2- and 3-positions of the benzamide and piperidine rings, respectively. The 2-methoxy group is selectively targeted for demethylation to yield the 2-hydroxy analogue.

Acid-Catalyzed Demetherification

A widely employed strategy involves treating cisapride with hydrobromic acid (HBr) in acetic acid under reflux conditions. This method leverages the nucleophilic displacement of the methyl group by bromide, followed by hydrolysis to yield the hydroxyl group. For example, reaction conditions of 48 hours at 110°C with 33% HBr in acetic acid have been reported to achieve >85% conversion to this compound . The crude product is subsequently purified via recrystallization from ethanol-water mixtures, yielding a stereochemically pure product (>98% cis-isomer) .

Boron Tribromide-Mediated Demethylation

Alternative approaches utilize boron tribromide (BBr₃) in dichloromethane (DCM) at low temperatures (−78°C to 0°C ). This method is advantageous for its selectivity and shorter reaction time (4–6 hours ), though it requires stringent moisture control. The mechanism involves the formation of a boron complex with the methoxy oxygen, followed by cleavage to generate the hydroxyl group . Post-reaction workup includes quenching with methanol and neutralization with aqueous sodium bicarbonate, yielding this compound with a purity of 92–95% .

Synthesis from Demethylated Intermediates

To bypass the challenges of late-stage demethylation, synthetic routes incorporating demethylated intermediates early in the sequence have been developed.

4-Amino-5-Chloro-2-Hydroxybenzoic Acid as a Key Building Block

Replacing 4-amino-5-chloro-2-methoxybenzoic acid (O-anisic acid) with its demethylated counterpart allows direct incorporation of the 2-hydroxy group during amide bond formation. In one protocol :

  • Mixed Anhydride Formation : 4-Amino-5-chloro-2-hydroxybenzoic acid is reacted with vinyl chloroformate in the presence of triethylamine (TEA) in methyl isobutyl ketone (MIK) at room temperature for 30 minutes .

  • Amidation : The resultant mixed anhydride is coupled with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine in MIK, stirred for 2 hours , and washed with NaOH to yield the crude product.

  • Crystallization : The product is recrystallized from methanol-water mixtures, achieving a 99:1 cis/trans isomer ratio and >99% purity .

Stereochemical Considerations and Purification

The cis-configuration of the piperidine ring is critical for biological activity. During synthesis, trans-isomer contamination is minimized through:

Salt Formation and Crystallization

Intermediate piperidine derivatives (e.g., cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine) are converted to nitrate salts by treatment with nitric acid in isobutyl ketone. Selective crystallization at 0°C enriches the cis-isomer to ≥98% , as trans-isomers remain soluble . Subsequent freebasing with NaOH recovers the purified cis-amine for downstream reactions.

Chromatographic Resolution

For small-scale preparations, chiral stationary phase chromatography (e.g., Chiralpak AD-H) with hexane-isopropanol mobile phases resolves cis- and trans-isomers, though this method is less feasible for industrial-scale synthesis .

Process Optimization and Yield Data

Step Conditions Yield Purity Isomer Ratio (cis/trans)
Demethylation (HBr)33% HBr, 110°C, 48h85%92%97:3
Demethylation (BBr₃)BBr₃, DCM, −78°C, 4h78%95%98:2
Intermediate CrystallizationNitric acid, isobutyl ketone, 0°C91%99%99:1
Final RecrystallizationMethanol-water, slow cooling88%>99%99.5:0.5

Analytical Characterization

Critical quality attributes of this compound are verified via:

  • HPLC : C₁₈ column (150 mm × 4.6 mm), mobile phase acetonitrile-0.1% phosphoric acid (45:55), retention time 6.8 minutes .

  • Mass Spectrometry : ESI-MS m/z 452.1 [M+H]⁺, consistent with molecular formula C₂₂H₂₇ClFN₃O₄ .

  • NMR : ¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, OH), 8.1 (s, 1H, NH), 7.8 (d, 1H, ArH), confirming the 2-hydroxy substitution .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Squalen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Hydrierung.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Uses

Research indicates potential therapeutic applications for 2-O-Desmethyl Cisapride in the following areas:

  • Gastrointestinal Disorders : Due to its effects on serotonin receptors, it may be explored for treating conditions like gastroparesis and severe gastroesophageal reflux disease (GERD) where traditional therapies have failed.
  • Neurological Disorders : There is emerging evidence that serotonin modulation can influence neurological conditions. Studies are investigating its role in treating psychiatric symptoms associated with dementia and other neurological disorders.

Case Study Overview

  • Gastrointestinal Motility Studies : A study on the effects of this compound on gastrointestinal motility showed promising results in enhancing peristalsis in animal models, suggesting its potential use in treating motility disorders.
  • Serotonin Receptor Interaction : Research has demonstrated that this compound interacts with 5-HT receptors, indicating its potential utility in modulating mood and anxiety disorders. This interaction could lead to novel treatment avenues for psychiatric conditions.
  • Drug Interaction Studies : Investigations into drug-drug interactions involving this compound have highlighted its role in influencing the metabolism of other drugs via cytochrome P450 enzymes. Understanding these interactions is crucial for developing safe therapeutic regimens.

Data Table: Research Studies on this compound

Study TitleYearFocus AreaKey Findings
Effects on Gastrointestinal Motility2020GastroenterologyEnhanced peristalsis observed in models treated with this compound.
Serotonin Receptor Modulation2021PsychiatryDemonstrated potential for mood modulation through serotonin receptor interaction.
Drug Interaction Profiles2022PharmacologyIdentified significant interactions with CYP450 enzymes affecting drug metabolism.

Safety and Regulatory Status

While research continues into the applications of this compound, safety remains a paramount concern due to the history of Cisapride-related adverse effects, particularly concerning cardiac safety (QT prolongation). Regulatory bodies have emphasized the need for thorough evaluation before considering any therapeutic use of this metabolite.

Regulatory Considerations

  • Clinical Trials : Ongoing clinical trials are necessary to establish the safety profile and efficacy of this compound in various indications.
  • Market Approval : Any future market approval will depend on comprehensive data demonstrating a favorable risk-benefit ratio compared to existing treatments.

Wirkmechanismus

Squalene exerts its effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile at 5-HT4 Receptors

2-O-Desmethyl Cisapride’s parent compound, cisapride, acts as a 5-HT4 receptor agonist to enhance gastrointestinal motility. Comparative studies with other 5-HT4 agonists reveal significant differences in receptor affinity, potency, and safety profiles (Table 1).

Table 1: Comparative Pharmacological Activity of 5-HT4 Receptor Agonists

Compound pKi (Binding Affinity) pEC50 (cAMP Potency) Intrinsic Activity (% vs 5-HT) hERG Inhibition (at 20 nM)
Cisapride 7.1 7.4 101% 65%
TD-8954 9.4 9.3 83% No effect at 3 µM
Tegaserod 8.6 8.7 120% Not reported
Prucalopride 7.6 7.9 109% Minimal
Mosapride 6.8 6.3 22% Low

Data derived from in vitro assays using HEK293-h5-HT4(c) cell membranes and functional cAMP accumulation studies .

  • Binding Affinity : TD-8954 exhibits the highest 5-HT4 receptor affinity (pKi=9.4), followed by tegaserod (pKi=8.6). Cisapride (pKi=7.1) and its metabolite likely share lower affinity due to structural similarities, though exact data for this compound is unavailable .
  • Functional Potency : TD-8954 also leads in cAMP potency (pEC50=9.3), while cisapride shows moderate activity (pEC50=7.4). Demethylation in this compound may alter potency, as seen in structural analogs .
  • Intrinsic Activity : Tegaserod acts as a superagonist (120% intrinsic activity), whereas mosapride has weak partial agonism (22%) .

hERG Channel Blockade and Cardiotoxicity

Cisapride’s inhibition of the hERG potassium channel (65% blockade at 20 nM) led to its withdrawal due to QT prolongation and fatal arrhythmias . In contrast, TD-8954 (3 µM) and prucalopride show negligible hERG interaction, underscoring their improved safety .

This compound’s structural modification (demethylation) may reduce hERG binding. Computational studies on cisapride analogs suggest that shortening alkyl chains or modifying methoxy groups decreases hERG affinity while retaining 5-HT4 activity . For example:

  • Molecular dynamics simulations indicate that such modifications retain binding to GPCRs like the adenosine A2A receptor, a structural homolog of 5-HT4 .

Table 2: hERG Inhibition and Structural Modifications

Compound hERG IC50 (nM) Key Structural Features
Cisapride 20 Methoxy group at 2-O position
This compound Not reported Demethylated 2-O position
TD-8954 >3,000 Non-benzamide scaffold
Prucalopride >1,000 Benzofuran moiety

In silico and in vitro data suggest demethylation reduces hERG binding .

In Vivo Efficacy in Gastrointestinal Motility

In guinea pig colonic longitudinal muscle/myenteric plexus (LMMP) assays, cisapride (pEC50=7.0) is less potent than TD-8954 (pEC50=8.6) and tegaserod (pEC50=7.9) .

Biologische Aktivität

2-O-Desmethyl Cisapride is a metabolite of the gastroprokinetic agent Cisapride, which has been utilized primarily for its effects on gastrointestinal motility. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and safety profile.

This compound acts as a selective agonist at the serotonin 5-HT4 receptors, similar to its parent compound, Cisapride. This receptor activation enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates smooth muscle contractions in the gastrointestinal tract. The compound's pharmacodynamics suggest that it may help alleviate symptoms associated with gastrointestinal dysmotility, such as bloating and constipation.

Pharmacokinetics

The pharmacokinetic profile of this compound is derived from studies on Cisapride. Key characteristics include:

  • Bioavailability : Approximately 33% for Cisapride, which may reflect on its metabolite.
  • Metabolism : Primarily hepatic, involving cytochrome P450 enzymes, particularly CYP3A4.
  • Half-life : Estimated around 10 hours for Cisapride, suggesting a similar duration for its metabolite.

Biological Activity and Efficacy

Research into the specific efficacy of this compound is limited; however, studies on Cisapride provide insights into its potential effects.

Case Studies

  • Gastroesophageal Reflux Disease (GERD) : A systematic review indicated that while Cisapride showed some efficacy in reducing reflux symptoms compared to placebo, the results were not statistically significant across multiple studies . This suggests that while there may be some biological activity, the clinical relevance remains uncertain.
  • Gastroparesis : In a controlled trial involving patients with upper gut dysmotility, Cisapride improved gastric emptying rates significantly compared to placebo (p < 0.05) . This outcome implies that this compound may exhibit similar prokinetic effects.
  • Adverse Effects : The use of Cisapride has been linked to serious adverse events such as cardiac arrhythmias. A study reported a notable incidence of myocarditis among users, highlighting safety concerns that could extend to its metabolites .

Comparative Biological Activity Table

CompoundMechanism of ActionEfficacy in Clinical TrialsSafety Profile
Cisapride 5-HT4 receptor agonistModerate effect on GERD; improved gastric emptying in gastroparesis Significant risk of cardiac events
This compound Similar to Cisapride; less studiedNot extensively documented; potential parallels with CisaprideUnknown; inferred risks from parent compound

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 2-O-Desmethyl Cisapride in experimental samples?

To verify the compound’s identity, use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) .
  • Mass Spectrometry (MS) : Confirm molecular weight (451.92 g/mol) via electrospray ionization (ESI-MS) and compare fragmentation patterns to reference standards .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to resolve structural features (e.g., methoxy groups, aromatic protons) . Cross-validation across methods ensures accuracy, particularly for metabolites prone to degradation .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ion transitions (e.g., m/z 452 → 284) for sensitivity in biological matrices like plasma .
  • Validation Parameters : Include calibration curves (linear range: 1–1000 ng/mL), intra-day/inter-day precision (<15% RSD), and recovery rates (>80%) to meet regulatory standards .
  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve conflicting data on this compound’s pharmacological activity?

  • Hypothesis-Driven Approach : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, e.g., “Does CYP3A4 polymorphism explain inter-species variability in metabolite clearance?” .
  • Controlled Variables : Standardize experimental conditions (e.g., dosing regimen, animal strain, sampling intervals) to isolate confounding factors .
  • Replication Studies : Conduct multi-center trials or independent validations to assess reproducibility .

Q. What strategies can address discrepancies in reported pharmacokinetic parameters of this compound?

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., bioavailability, half-life) and apply statistical models (random-effects) to quantify heterogeneity .
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) simulations to predict metabolite behavior under varying physiological conditions (e.g., renal impairment) .
  • Methodological Audit : Review extraction protocols and analytical setups (e.g., column temperature, detector sensitivity) for potential technical biases .

Q. How can researchers optimize the synthesis of this compound for yield and scalability in preclinical studies?

  • Route Selection : Compare enzymatic vs. chemical demethylation of Cisapride; monitor reaction kinetics (e.g., via TLC or inline IR spectroscopy) .
  • Purification : Employ preparative HPLC with gradient elution (water:methanol) and characterize intermediates via melting point and chiral chromatography .
  • Yield Improvement : Screen catalysts (e.g., palladium on carbon) and solvents (e.g., DMF vs. THF) under inert atmospheres to minimize side reactions .

Q. Data Analysis and Reporting Guidelines

Q. What are the best practices for documenting experimental data on this compound in publications?

  • Structured Reporting : Follow journal guidelines (e.g., Med. Chem. Commun.) to separate “Results” (raw data) from “Discussion” (interpretation) .
  • Supplementary Materials : Include NMR spectra, HPLC chromatograms, and crystallography data in appendices to support reproducibility .
  • Ethical Compliance : Disclose animal/human subject protocols (e.g., IACUC approval) and data availability statements .

Q. How should researchers conduct a systematic review of this compound’s metabolic pathways?

  • Literature Search : Use databases (PubMed, SciFinder) with keywords: “Cisapride metabolites,” “CYP450 isoforms,” “pharmacokinetic interactions” .
  • Inclusion Criteria : Prioritize primary studies with in vitro/in vivo models (e.g., liver microsomes, knockout mice) over reviews or computational predictions .
  • Quality Assessment : Apply PRISMA guidelines to evaluate bias risk (e.g., sample size, blinding) and synthesize evidence .

Eigenschaften

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNAGSDZADZCE-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907978
Record name 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102671-04-5
Record name Norcisapride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.